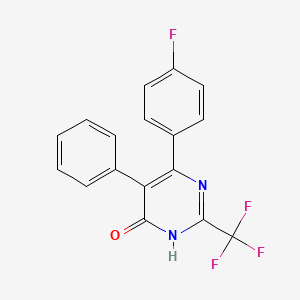
4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorine atom, a piperidine ring, and an indazole moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indazole intermediate.
Fluorination: The fluorine atom is introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the fluorinated indazole-piperidine intermediate and a suitable benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with distinct chemical and physical properties.
科学的研究の応用
4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and biological responses.
類似化合物との比較
Similar Compounds
4-Fluoro-N-(piperidin-4-yl)benzamide: Lacks the indazole moiety, making it less versatile in certain applications.
N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide: Does not contain the fluorine atom, which may affect its reactivity and biological activity.
4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-3-yl)benzamide: Similar structure but with the indazole nitrogen at a different position, potentially altering its properties.
Uniqueness
4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide stands out due to its unique combination of a fluorine atom, piperidine ring, and indazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
823191-61-3 |
|---|---|
分子式 |
C19H19FN4O |
分子量 |
338.4 g/mol |
IUPAC名 |
4-fluoro-N-(1-piperidin-4-ylindazol-6-yl)benzamide |
InChI |
InChI=1S/C19H19FN4O/c20-15-4-1-13(2-5-15)19(25)23-16-6-3-14-12-22-24(18(14)11-16)17-7-9-21-10-8-17/h1-6,11-12,17,21H,7-10H2,(H,23,25) |
InChIキー |
VBDBHHGTRGYISY-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1N2C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


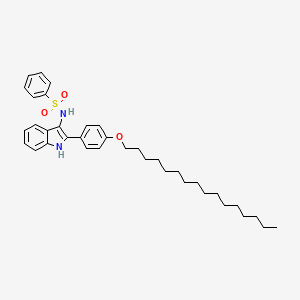
![2-[carboxy-[[2-(tetrazol-1-yl)acetyl]amino]methyl]-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12924364.png)
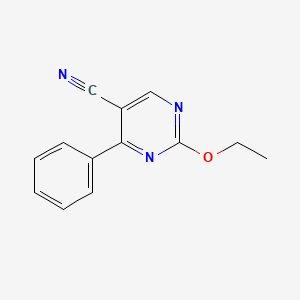
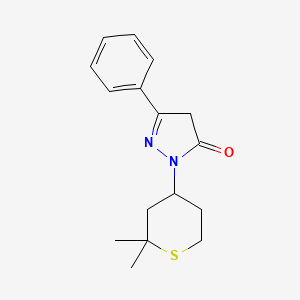
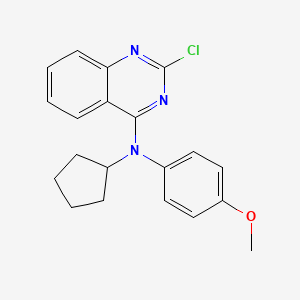
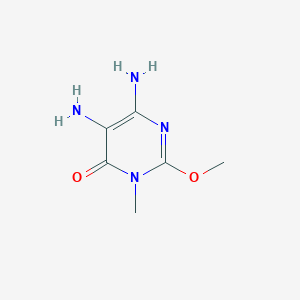
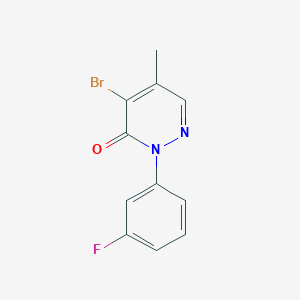
![Ethyl {2-[2-(4-chlorophenyl)hydrazinyl]-3H-indol-3-ylidene}carbamate](/img/structure/B12924394.png)
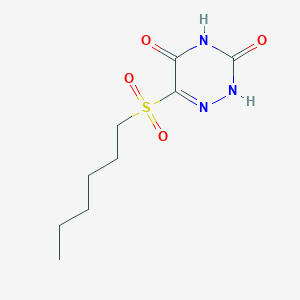
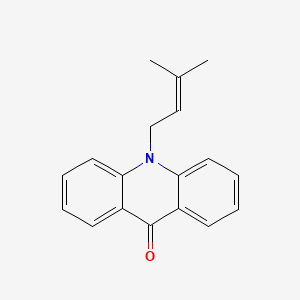
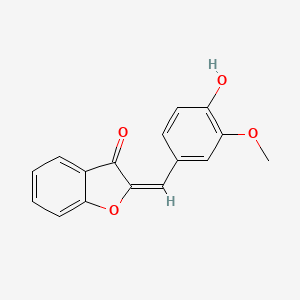
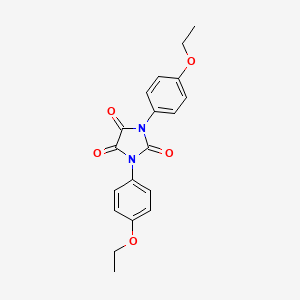
![9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924427.png)
